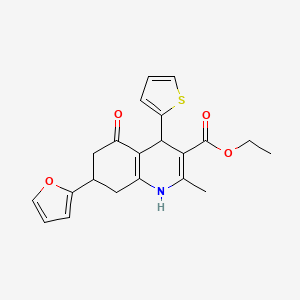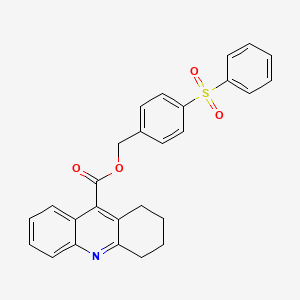
4-Methoxybenzyl 7-(furan-2-yl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Übersicht
Beschreibung
4-Methoxybenzyl 7-(furan-2-yl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a hexahydroquinoline core substituted with various functional groups, including methoxybenzyl, furan, and carboxylate groups. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzyl 7-(furan-2-yl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Hexahydroquinoline Core: : The hexahydroquinoline core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
-
Introduction of the Furan Groups: : The furan groups can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the hexahydroquinoline core with furan-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Methoxybenzyl Substitution: : The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the intermediate compound with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride.
-
Carboxylation: : The carboxylate group can be introduced through a carboxylation reaction, which involves the reaction of the intermediate compound with carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the use of continuous flow reactors may be employed to enhance the efficiency of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and methoxybenzyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl and furan groups. Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride, nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Methoxybenzyl 7-(furan-2-yl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. The presence of the hexahydroquinoline core and various functional groups suggests that it may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities. Research is ongoing to explore its interactions with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and potential biological activities make it a candidate for the development of new drugs. Studies are conducted to evaluate its efficacy, safety, and mechanism of action in various disease models.
Industry
In industry, this compound is used as an intermediate in the synthesis of other valuable compounds. Its unique properties make it useful in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Methoxybenzyl 7-(furan-2-yl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood and is the subject of ongoing research. it is believed to exert its effects through interactions with specific molecular targets and pathways. The hexahydroquinoline core and various functional groups may interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. Studies are conducted to elucidate the specific targets and pathways involved in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxybenzyl 7-(furan-2-yl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 4-Methoxybenzyl 7-(furan-2-yl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 4-Methoxybenzyl 7-(furan-2-yl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxaldehyde
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its hexahydroquinoline core This unique structure imparts distinct chemical and physical properties, making it of interest in various fields of research
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)methyl 7-(furan-2-yl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-16-6-11-24(35-16)27-25(28(31)34-15-18-7-9-20(32-3)10-8-18)17(2)29-21-13-19(14-22(30)26(21)27)23-5-4-12-33-23/h4-12,19,27,29H,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOBQGXVXBOWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC(=C2C(=O)OCC5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4094783.png)
![N-[2-(4-ethylphenoxy)ethyl]-N-methyl-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B4094794.png)
![Phenol, 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2-methoxy-](/img/structure/B4094798.png)
![methyl 4-[{[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]-4-oxobutanoate](/img/structure/B4094801.png)
![phenyl 2-{[4-(phenylsulfonyl)benzyl]oxy}benzoate](/img/structure/B4094806.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methyl-5-nitrophenyl)methanesulfonamide](/img/structure/B4094813.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4094817.png)
![N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]cyclopentanamine;oxalic acid](/img/structure/B4094822.png)


![2-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline;oxalic acid](/img/structure/B4094840.png)

![5-bromo-N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methoxybenzamide](/img/structure/B4094851.png)
